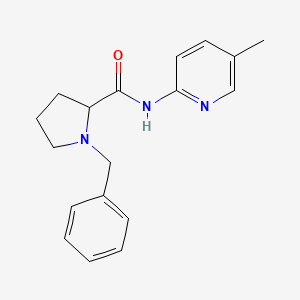![molecular formula C13H11N3O4S2 B7565775 methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTC is a heterocyclic compound that contains a thiophene ring and a pyrrolopyridine ring.
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate is not fully understood. However, it is believed that methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes. For example, methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. For example, methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been shown to have antimicrobial activity against several strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate in lab experiments is its potential as a therapeutic agent. methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been shown to have antitumor, anti-inflammatory, and antimicrobial activity, making it a promising candidate for further study. However, one limitation of using methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate in lab experiments is its relatively low solubility in water. This can make it difficult to administer methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate in certain experimental settings.
Future Directions
There are several future directions for the study of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate. One area of interest is the development of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate for cancer treatment. Another area of interest is the study of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate as an anti-inflammatory agent. Future studies could investigate the potential of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate in treating inflammatory conditions such as arthritis. Additionally, further research is needed to determine the safety and efficacy of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate in humans.
Synthesis Methods
The synthesis of methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate involves the reaction of 3-amino-1H-pyrrolo[2,3-b]pyridine with methyl 3-bromo-2-thiophenecarboxylate in the presence of a base. The reaction yields methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has antitumor activity against human breast cancer cells. Another study found that methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-20-13(17)11-9(4-6-21-11)16-22(18,19)10-7-15-12-8(10)3-2-5-14-12/h2-7,16H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCJPMIEOBGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)


![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)
![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)